(4-((3,3-Dimethylureido)methyl)phenyl)boronic acid, with the chemical formula CHBNO and CAS Number 2246815-87-0, is a boronic acid derivative that features a phenyl group substituted with a dimethylureido group. This compound belongs to the category of organoboron compounds, which are known for their diverse applications in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool in synthetic chemistry and biochemistry.
This compound is classified under boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. Boronic acids are widely used in organic synthesis due to their ability to form reversible covalent bonds with diols, making them useful in the development of sensors and drug delivery systems. The specific compound (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid can be sourced from chemical suppliers such as Sigma-Aldrich and A2B Chem, which provide details on its synthesis and applications in research contexts .
The synthesis of (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid can be achieved through several methods:
Technical details include:
The molecular structure of (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid features:
(4-((3,3-Dimethylureido)methyl)phenyl)boronic acid participates in several key reactions:
Technical details include:
The mechanism of action for (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid primarily revolves around its ability to form complexes with diols through reversible covalent bonding. This interaction is crucial for:
Quantitative data on binding affinity can vary based on experimental conditions but generally indicates strong interactions with diols.
Relevant analyses include:
(4-((3,3-Dimethylureido)methyl)phenyl)boronic acid has several scientific uses:
The synthesis of (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid relies on convergent strategies, primarily coupling pre-formed boronic acid precursors with isocyanate derivatives or employing sequential functionalization of a central phenyl core. Two principal pathways dominate:
Table 1: Comparison of Primary Synthetic Pathways for (4-((3,3-Dimethylureido)methyl)phenyl)boronic Acid
Pathway Sequence | Key Starting Materials | Critical Step Conditions | Advantages | Challenges |
---|---|---|---|---|
Boronic Acid First | 1-Bromo-4-(bromomethyl)benzene, B~2~pin~2~ | 1. Miyaura Borylation (Pd cat., base)2. SN2 with Dimethylurea (base, solvent) | Simpler borylation step; Well-established chemistry | Potential boronic acid decomposition during ureido coupling; Often requires protection/deprotection |
Ureido Intermediate First | 1-Bromo-4-(bromomethyl)benzene, Dimethylurea | 1. SN2 with Dimethylurea (base, solvent)2. Miyaura Borylation (Pd cat., base) | Ureido group stable under borylation if protected not needed | Risk of catalyst poisoning by ureido; Requires robust Pd catalyst |
Achieving precise placement of both the boronic acid and the (3,3-dimethylureido)methyl groups on the phenyl ring is paramount. Key strategies involve:
The formation of the C-N bond linking the dimethylurea to the benzyl carbon is pivotal. Optimizing this step focuses on efficient catalyst systems:
Table 2: Catalytic Systems for Dimethylureido Group Incorporation via Nucleophilic Substitution
Catalytic System | Typical Conditions | Key Advantages | Potential Drawbacks | Reported Yield Impact |
---|---|---|---|---|
Triethylamine (TEA) | Stoichiometric TEA, THF/DCM, RT-60°C, 4-24h | Simple, inexpensive, readily available | Risk of over-alkylation; Can promote elimination | Moderate (60-75%) [1] [5] |
Diisopropylethylamine (DIPEA) | Stoichiometric DIPEA, THF/MeCN, RT-80°C, 2-12h | Less nucleophilic than TEA, reducing side rxns | Higher cost | Good (70-85%) [5] |
Phase Transfer (TBAB/K~2~CO~3~) | Catalytic TBAB, aq. K~2~CO~3~, DCM/THF, RT-50°C, 2-8h | Milder base conditions; Efficient mixing | Requires biphasic system; Workup complexity | Good (75-88%) [3] |
Microwave (MW) + Base | DIPEA/TEA, MeCN/DMF, MW 80-120°C, 5-30 min | Dramatically reduced reaction time; Higher purity | Requires specialized equipment; Thermal control | Very Good (85-95%) [2] |
Thermal (No Catalyst) | Excess Dimethylurea, DMF, 100-110°C, 6-15h | Simplest system (no added catalyst) | Long reaction times; Potential decomposition | Moderate (65-80%) [5] |
The inherent sensitivity of arylboronic acids, particularly to protodeboronation, oxidation, and anhydride (boroxine) formation, necessitates stringent control over reaction media and thermal profiles, especially for intermediates and the final product.
R-B(OH)~3~^-^
) and dimerization/trimerization (forming anhydrides/boroxines (RB[O])~3~
). Aprotic solvents favor boroxine formation, while protic solvents favor hydration. Both hydrated and boroxine forms can exhibit different reactivity and stability profiles compared to the free boronic acid. The energy barrier for boroxine formation is relatively low, meaning temperature significantly impacts this equilibrium. Lower temperatures generally stabilize the monomeric boronic acid form in solution, crucial for subsequent reactions or analysis. The Lewis acidity of boron (influenced by the substituent R and solvent) also dictates its susceptibility to nucleophilic attack and degradation [4].Table 3: Solvent and Temperature Optimization for Boronate Stability During Synthesis
Synthetic Stage | Recommended Solvents | Critical Temperature Ranges | Stability Considerations | Avoid |
---|---|---|---|---|
Miyaura Borylation | Dioxane, DME, Toluene (anhyd., degassed) | 80°C - 90°C | High T needed for coupling, but risk protodeboronation increases >90°C; Strict anhydrous/O~2~ free | Water, Oxygen, DMSO, DMF, alcohols |
Ureido Coupling (Protected) | THF, MeCN, DMF, DMSO (anhyd.) | RT - 110°C (thermal/MW) | Protected (Bpin) stable; Higher T in DMF/DMSO possible for faster reaction | Strong acids/bases (if unprotected) |
Ureido Coupling (Unprotected) | THF, MeCN (anhyd.) | RT - 60°C (thermal); 80-100°C (MW short) | Limit exposure time; Avoid high T prolonged heating; MW requires rapid cooling | DMF, DMSO (coordinate), Water, Protic solvents, High T |
Deprotection (Transester.) | Heptane, Toluene | 80°C - 100°C (reflux) | Requires heat; Unprotected acid formed must be cooled rapidly post-reaction | Water, Protic solvents |
Deprotection (Acid Hydrolysis) | Water/THF mix; Dilute Aq. HCl | 0°C - RT | Minimize time; Control acid concentration; Cold minimizes deboronation | Concentrated acids, Heat, Alkalis |
Final Isolation/Storage | EtOAc/Hexane (cryst.); Water (lyophilization); Anhyd. Inert Solid | <-20°C (storage) | Lyophilization gentle for solid; Store cold, dry, inert; Solutions unstable long-term | Heating, Protic solvents, Aqueous base, Air exposure |
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